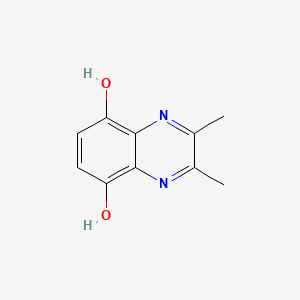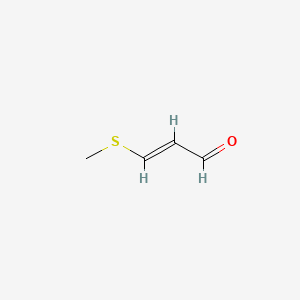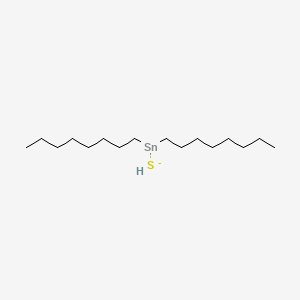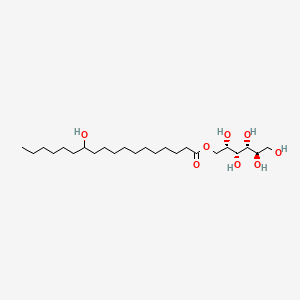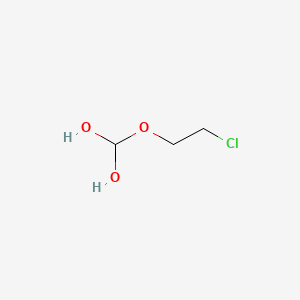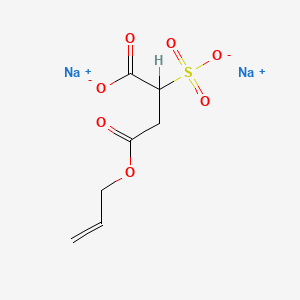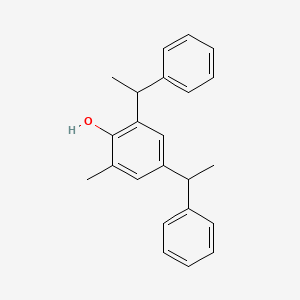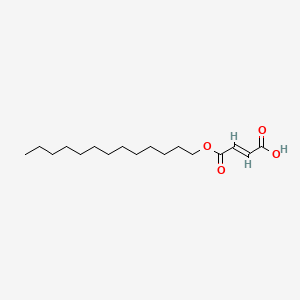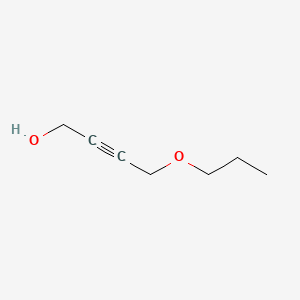
Acetic acid, anhydride with hypoiodous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, anhydride with hypoiodous acid, also known as iodine monoacetate, is a chemical compound with the molecular formula C4H7IO4. This compound is formed by the combination of acetic acid anhydride and hypoiodous acid. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, anhydride with hypoiodous acid typically involves the reaction of acetic acid anhydride with hypoiodous acid under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the decomposition of the reactants and products. The reaction can be represented as follows:
[ \text{(CH}_3\text{CO)}_2\text{O} + \text{HIO} \rightarrow \text{C}_4\text{H}_7\text{IO}_4 ]
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high purity and yield. The process typically includes the careful handling of reactants, precise control of reaction conditions, and purification steps to isolate the desired product.
化学反应分析
Types of Reactions
Acetic acid, anhydride with hypoiodous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine-containing products.
Reduction: It can be reduced to form simpler iodine compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Iodine oxides, acetic acid derivatives.
Reduction: Iodine, acetic acid.
Substitution: Various substituted acetic acid derivatives.
科学研究应用
Acetic acid, anhydride with hypoiodous acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of iodine-containing compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, anhydride with hypoiodous acid involves its reactivity with various molecular targets. The iodine atom in the compound can participate in electrophilic reactions, leading to the formation of new bonds and the modification of existing molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
相似化合物的比较
Similar Compounds
Acetic anhydride: Similar in structure but lacks the iodine atom.
Hypoiodous acid: Contains iodine but does not have the acetic anhydride component.
Iodine monoacetate: Another name for the same compound.
Uniqueness
Acetic acid, anhydride with hypoiodous acid is unique due to the presence of both acetic anhydride and hypoiodous acid moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
6540-76-7 |
|---|---|
分子式 |
C4H7IO4 |
分子量 |
246.00 g/mol |
IUPAC 名称 |
acetyl acetate;hypoiodous acid |
InChI |
InChI=1S/C4H6O3.HIO/c1-3(5)7-4(2)6;1-2/h1-2H3;2H |
InChI 键 |
RQLAAVAWCZYWAK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(=O)C.OI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



